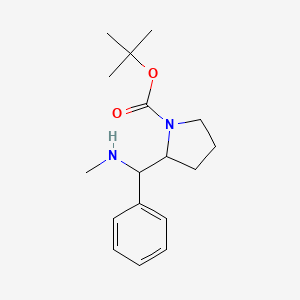

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (BOC) protecting group and a methylamino(phenyl)methyl substituent at the 2-position of the pyrrolidine ring.

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 2-[methylamino(phenyl)methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-8-11-14(19)15(18-4)13-9-6-5-7-10-13/h5-7,9-10,14-15,18H,8,11-12H2,1-4H3 |

InChI Key |

JARAEFPSWXWDOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C2=CC=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- tert-Butyl 2-oxo-1-pyrrolidinecarboxylate (a Boc-protected pyrrolidine ketone)

- Methylamine or methylamino derivatives

- Benzaldehyde or phenyl-containing aldehydes (for phenylmethyl group introduction)

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | Pyrrolidine + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (THF or DCM), 0-25°C | tert-Butyl pyrrolidine-1-carboxylate |

| 2 | Reductive Amination | tert-Butyl 2-oxo-1-pyrrolidinecarboxylate + methylamine + benzaldehyde, reducing agent (NaBH3CN or hydrogenation), solvent (ethanol or DCM), 0-25°C | tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate |

| 3 | Purification | Column chromatography (Ethanol/Chloroform 1:8-1:10) | Pure target compound |

Reaction Details

Boc Protection: The nitrogen of pyrrolidine is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP. This step stabilizes the nitrogen and prevents side reactions during subsequent steps.

Reductive Amination: The Boc-protected pyrrolidine ketone reacts with methylamine and benzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. Sodium cyanoborohydride (NaBH3CN) is commonly used as a mild reducing agent to selectively reduce the imine without affecting other functional groups.

Purification: The crude product is purified by column chromatography using a solvent system optimized for polarity, typically ethanol/chloroform mixtures, to achieve high purity (≥95%).

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Ethanol, THF | Choice depends on solubility and reaction |

| Temperature | 0 to 25 °C | Controlled to avoid side reactions |

| Reaction Time | Several hours (4-24 h) | Monitored by TLC or HPLC |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for imine reduction |

| Purification Method | Column chromatography | Ethanol/Chloroform (1:8 to 1:10) |

-

- ^1H NMR shows characteristic signals for tert-butyl group (~1.4 ppm, 9H), pyrrolidine ring protons (3.2–3.8 ppm), and methylamino protons.

- ^13C NMR confirms carbon environments including Boc carbonyl (~155-160 ppm).

Mass Spectrometry (HRMS): Confirms molecular weight consistent with C21H36N2O2.

IR Spectroscopy: Shows characteristic carbamate C=O stretch (~1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹).

The compound serves as a key intermediate in the synthesis of biologically active molecules, especially in neurological and psychiatric drug development.

Industrial synthesis may employ batch or continuous flow reactors with automated control to optimize yield and purity.

The Boc protecting group enhances stability and solubility, facilitating large-scale synthesis.

| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Boc Protection | Protect pyrrolidine nitrogen | Boc2O, base, THF/DCM, 0-25°C | tert-Butyl pyrrolidine-1-carboxylate |

| Reductive Amination | Form methylamino(phenyl)methyl substituent | Methylamine, benzaldehyde, NaBH3CN, EtOH/DCM, 0-25°C | Target compound formation |

| Purification | Column chromatography | Ethanol/Chloroform (1:8-1:10) | High purity product |

| Characterization | NMR, HRMS, IR | Standard spectroscopic techniques | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry for its potential role as a pharmacological agent. Its structure suggests that it may interact with biological targets, potentially influencing various physiological processes.

Neuropharmacology

Research indicates that compounds similar to tert-butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate can exhibit neuroprotective properties. Studies have shown that derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in treating mood disorders and neurodegenerative diseases .

Antidepressant Activity

A study involving the synthesis of pyrrolidine derivatives demonstrated their potential as antidepressants. The mechanism was attributed to their ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine . The specific compound may enhance these effects due to its unique structural features.

Analgesic Properties

Preliminary studies suggest that similar compounds can also exhibit analgesic effects. The modulation of pain pathways through receptor interactions could provide a basis for developing new pain management therapies .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives, including this compound, revealing significant neuroprotective effects in cellular models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Case Study 2: Antidepressant Screening

In another investigation, researchers screened various pyrrolidine derivatives for antidepressant-like activity using behavioral assays in rodents. The results showed that the compound exhibited significant improvement in depressive behaviors, suggesting a promising avenue for future antidepressant development .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate with key analogs, focusing on substituent effects, synthetic utility, and inferred physicochemical properties.

Structural and Functional Group Variations

Physicochemical Properties (Inferred)

- Lipophilicity: The phenyl group in the target compound likely increases logP compared to the methylaminomethyl analog . Bromine or CF₃ substituents further elevate hydrophobicity .

- Solubility : Hydroxymethyl-containing derivatives () exhibit higher aqueous solubility, whereas halogenated analogs may require organic solvents .

Biological Activity

tert-Butyl 2-((methylamino)(phenyl)methyl)pyrrolidine-1-carboxylate, with CAS number 1334487-12-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 290.4 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a phenylmethyl moiety linked to a methylamino group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, analogs of pyrrolidine derivatives have shown effectiveness in reducing seizure activity in animal models. The presence of specific functional groups, such as methyl and phenyl, enhances the anticonvulsant effects through modulation of neurotransmitter systems .

2. Antitumor Properties

Compounds bearing the pyrrolidine structure have been investigated for their anticancer potential. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly influence cytotoxicity .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor |

| Compound B | 1.98 ± 1.22 | Antitumor |

| tert-butyl derivative | TBD | TBD |

3. Neuroprotective Effects

The neuroprotective potential of similar compounds has been documented, particularly in models of neurodegeneration. These compounds may exert protective effects against oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticonvulsant Effects : A study demonstrated that pyrrolidine derivatives significantly reduced seizure duration and frequency in a PTZ-induced seizure model, suggesting a promising avenue for developing new anticonvulsants .

- Antitumor Activity Assessment : In a comparative study, various pyrrolidine derivatives were tested against human cancer cell lines (e.g., HepG2). Results indicated that modifications on the phenyl ring enhanced cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Neurotransmitter Modulation : The compound may interact with GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.

- Apoptosis Induction : Similar structures have been shown to activate apoptotic pathways in cancer cells, potentially through caspase activation and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.